molecular formula C26H28N4O4 B2579435 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-58-8

2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2579435
CAS No.: 540480-58-8
M. Wt: 460.534
InChI Key: AJHABTUIDCXBNV-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a fused tricyclic core. Its structure includes a 3,4-dimethoxyphenyl substituent at position 2, a 4-methoxyphenyl group at position 9, and two methyl groups at position 5. These substitutions influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for pharmacological activity and bioavailability.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-26(2)13-18-22(19(31)14-26)23(15-6-9-17(32-3)10-7-15)30-25(27-18)28-24(29-30)16-8-11-20(33-4)21(12-16)34-5/h6-12,23H,13-14H2,1-5H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHABTUIDCXBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS Number: 540479-42-3) is a member of the quinazoline family characterized by a unique bicyclic structure that includes a quinazoline core fused with a triazole moiety. This compound has attracted attention due to its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy.

Molecular Formula and Weight

  • Molecular Formula : C26H28N4O4
  • Molecular Weight : 460.5 g/mol

Structural Features

The compound features:

  • Two methoxyphenyl groups which enhance lipophilicity.
  • A triazole ring that contributes to its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
CAS Number540479-42-3
Molecular FormulaC26H28N4O4
Molecular Weight460.5 g/mol

Antitumor Activity

Studies have indicated that compounds within the quinazoline family exhibit significant antitumor properties. For instance, related structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific activity of This compound is currently under investigation.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. The presence of methoxy groups may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within target cells. This binding may modulate various biological pathways, including those involved in cell proliferation and apoptosis.

Study on Antitumor Activity

A recent study explored the antitumor effects of a closely related quinazoline derivative. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

Study on Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Microorganisms Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound showed an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has shown promising results against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxicity against the National Cancer Institute's panel of 60 human cancer cell lines .
  • Specific derivatives of the compound have been reported with IC₅₀ values indicating effective inhibition of cancer cell proliferation, particularly in gastric cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Research indicates that it exhibits notable effects against various bacterial strains. The presence of methoxy groups contributes to its interaction with microbial targets .

Analgesic Effects

Compounds within the quinazoline family have been associated with analgesic effects. The structural characteristics of 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suggest potential applications in pain management therapies .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazoloquinazoline derivatives demonstrated that modifications to the methoxy groups significantly enhanced anticancer activity. The derivative this compound exhibited an IC₅₀ value lower than many existing chemotherapeutic agents against gastric cancer cells .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound’s reactivity is driven by three primary features:

  • Methoxy groups (susceptible to demethylation and electrophilic substitution)

  • Triazole ring (participates in cycloadditions and coordination chemistry)

  • Quinazolinone core (undergoes nucleophilic attacks at carbonyl positions)

Demethylation of Methoxy Groups

Methoxy groups on the phenyl rings can be selectively demethylated under strong acidic or Lewis acid conditions to yield hydroxyl derivatives, enhancing solubility or enabling further functionalization.

Reaction ConditionsProductApplication
BBr₃ in CH₂Cl₂, −78°C → rt3,4-dihydroxyphenyl derivativePrecursor for glycosylation or acylation
HBr/AcOH reflux4-hydroxyphenyl derivativeImproves binding to polar targets

Oxidation of Methyl Groups

The dimethyl substituents on the tetrahydroquinazoline core can be oxidized to ketones, altering electronic properties and hydrogen-bonding capacity.

Oxidizing AgentConditionsOutcome
KMnO₄ H₂O, 80°C, 6 hrConversion to diketone
CrO₃/H₂SO₄Acetone, 0°C, 2 hrSelective oxidation of one methyl group

Triazole Ring Modifications

The triazolo[5,1-b]quinazoline system participates in cycloadditions and metal coordination:

Cycloaddition Reactions

ReagentConditionsProduct
PhenylacetyleneCuI, DMF, 120°CTriazole-alkyne adduct
AzidesRu catalysis, rtTriazolo-triazole hybrids

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic or photophysical applications:

Metal SaltCoordination SiteGeometry
PdCl₂N2, N4 of triazoleSquare planar
Cu(I)N1, N3 of triazoleTetrahedral

Quinazolinone Core Reactivity

The carbonyl group at position 8 undergoes nucleophilic attacks, while the fused ring system allows for electrophilic substitution:

Nucleophilic Attack at C8

NucleophileConditionsProduct
NH₂OHEtOH, refluxOxime derivative
GrignardTHF, −78°C Alcohol adduct at C8

Electrophilic Aromatic Substitution

ReagentPosition ModifiedOutcome
HNO₃/H₂SO₄C5 of quinazolineNitro derivative
Br₂/FeC7 of quinazolineBromo-substituted analog

Comparative Reactivity of Structural Analogs

The table below highlights how structural variations influence reactivity in related compounds:

Compound ModificationReactivity Difference vs. Target Compound
Ethylsulfanyl substituentHigher susceptibility to oxidation vs. methoxy
3,4,5-Trimethoxyphenyl Slower demethylation due to steric hindrance
Hydroxyquinazolinone Enhanced nucleophilic attack at C8

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The triazoloquinazolinone scaffold is common among analogs, but substituent variations significantly alter properties. Key structural differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 2-(3,4-dimethoxyphenyl), 9-(4-methoxyphenyl), 6,6-dimethyl C27H29N3O5 Not Provided Multiple methoxy groups enhance lipophilicity
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(4-hydroxyphenyl), 6,6-dimethyl C19H21N3O2 Not Provided Hydroxyl group reduces logP vs. methoxy
9-[4-(Diethylamino)phenyl]-6,6-dimethyl analog 9-(4-diethylaminophenyl), 6,6-dimethyl C21H27N5O 365.48 Diethylamino increases logP (3.57)
9-(2-Chlorophenyl)-6,6-dimethyl analog 9-(2-chlorophenyl), 6,6-dimethyl C17H17ClN4O 328.8 Chlorine enhances electronegativity

Physicochemical Properties

Substituents critically influence logP, solubility, and polarity:

  • logP Trends: Methoxy groups (target compound) increase logP compared to hydroxyl analogs (e.g., 3.57 for diethylamino vs. lower values for hydroxyphenyl derivatives ). The 2-chlorophenyl analog has a logP of 3.34, suggesting halogenation moderately enhances lipophilicity .
  • Hydrogen-Bonding: The target compound’s methoxy groups reduce hydrogen-bond donor capacity (donor count = 1) compared to hydroxyphenyl analogs (donor count = 2) .
  • Melting Points : Chlorophenyl derivatives exhibit high melting points (>300°C) due to rigid aromatic systems , whereas methoxy-substituted compounds may have lower melting points.

Pharmacological Potential

  • H1-Antihistaminic Activity: Analogous triazoloquinazolinones with 4-benzyl or 4-phenyl substitutions demonstrate potent H1-antihistaminic effects .
  • Synthesis Efficiency : The NGPU-catalyzed method for hydroxyphenyl analogs achieves superior yields (75–80%) and shorter reaction times compared to traditional catalysts , suggesting applicability to the target compound’s synthesis.

Tables of Comparative Data

Table 1: Substituent Impact on logP

Compound logP Key Substituent Reference
9-[4-(Diethylamino)phenyl]-6,6-dimethyl analog 3.57 4-Diethylaminophenyl
9-(2-Chlorophenyl)-6,6-dimethyl analog 3.34 2-Chlorophenyl
9-(4-Hydroxyphenyl)-6,6-dimethyl analog ~2.5* 4-Hydroxyphenyl

*Estimated based on hydroxyl group’s polarity.

Table 2: NMR Data for Chlorophenyl Analog

Proton/Carbon δ (ppm) Assignment
1H (N-H) 11.25 Triazole NH
13C (C=O) 193.4 Ketone carbonyl
13C (Ar-Cl) 132.7–127.6 Chlorophenyl carbons

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and efficiency?

  • Methodological Answer : Comparative studies using deep eutectic solvents (e.g., NGPU catalyst) demonstrate superior efficiency in synthesizing triazoloquinazolinone derivatives. Key steps include:
  • Reducing reaction times to 1–2 hours under mild conditions (60–80°C).
  • Using catalytic amounts (5–10 mol%) of NGPU to minimize by-products .
  • Employing toluene or DMF as solvents for improved solubility of methoxyphenyl intermediates .
    Validation via TLC and recrystallization in ethanol or THF ensures purity (>95%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Multimodal characterization is essential:
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry (e.g., methoxyphenyl groups at C2 and C9) .
  • FT-IR to confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and triazole ring vibrations .
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) matching the theoretical mass (±0.5 Da) .
  • X-ray crystallography (if single crystals are obtained) to resolve 3D conformation and hydrogen-bonding networks .

Q. What are the key reaction conditions for introducing methoxyphenyl substituents?

  • Methodological Answer : Methoxyphenyl groups are typically introduced via:
  • Friedel-Crafts alkylation using 4-methoxyphenylacetyl chloride in anhydrous toluene .
  • Nucleophilic substitution with sodium hydride (NaH) to activate methyl ether precursors .
  • Catalytic hydrogenation (H₂/Pd-C) for reducing nitro or benzyl-protected intermediates .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Molecular docking against target enzymes (e.g., fungal 14-α-demethlyase lanosterol, PDB:3LD6) predicts binding affinity:
  • Prepare ligand files (compound 3D structure optimized via DFT).
  • Use AutoDock Vina to simulate docking, focusing on hydrophobic interactions with methoxyphenyl moieties .
  • Validate with in vitro antifungal assays (MIC values against Candida spp.) to correlate docking scores with activity .

Q. What experimental designs are suitable for assessing environmental persistence or toxicity?

  • Methodological Answer : Follow ecological risk assessment frameworks (e.g., Project INCHEMBIOL):
  • Abiotic studies : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light (λ = 254 nm) .
  • Biotic studies : Use Daphnia magna or Danio rerio models to determine LC₅₀ values (OECD Test Guidelines 202/203).
  • Partitioning analysis : Calculate logP (octanol-water) via HPLC to estimate bioaccumulation potential .

Q. How can crystallography and DFT calculations elucidate physicochemical properties?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve bond lengths (C–N triazole: ~1.32 Å) and dihedral angles between aromatic rings .
  • DFT calculations (B3LYP/6-31G* basis set):
  • Optimize geometry and compute HOMO-LUMO gaps to predict reactivity.
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. How do structural modifications (e.g., halogenation) affect bioactivity?

  • Methodological Answer :
  • Halogen introduction : Replace methoxy groups with Cl/F via electrophilic substitution (e.g., POCl₃ for Cl, Selectfluor for F) .
  • SAR analysis : Compare MIC values of derivatives (e.g., 4-chlorostyryl analog KA26 shows 4× higher antifungal activity than parent compound) .

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